molecular formula C4H9ClF3N B1485096 2,4,4-Trifluorobutan-1-amine hydrochloride CAS No. 2098112-47-9

2,4,4-Trifluorobutan-1-amine hydrochloride

Cat. No. B1485096
CAS RN: 2098112-47-9
M. Wt: 163.57 g/mol
InChI Key: DJAMNWZIECUOTB-UHFFFAOYSA-N
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Description

“2,4,4-Trifluorobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 84153-82-2. It has a molecular weight of 163.57 and its IUPAC name is 4,4,4-trifluoro-1-butanamine hydrochloride .

Scientific Research Applications

Organic Synthesis

2,4,4-Trifluorobutan-1-amine hydrochloride: is a valuable building block in organic synthesis. It’s used to introduce the trifluoromethyl group into organic compounds, which can significantly alter the chemical and physical properties of molecules, such as volatility, lipophilicity, and metabolic stability . This compound is particularly useful in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

In pharmaceutical research, 2,4,4-Trifluorobutan-1-amine hydrochloride serves as a precursor for the development of various drugs. Its trifluoromethyl group is a common moiety in many therapeutic agents due to its ability to improve drug penetration through biological membranes and increase binding affinity to biological targets.

Material Science

This compound finds applications in material science, particularly in the development of new materials for electronic devices. Its unique chemical structure allows it to be used in the synthesis of polymers and coatings that require specific electrical properties .

Analytical Chemistry

2,4,4-Trifluorobutan-1-amine hydrochloride: is used in analytical chemistry as a standard or reagent in various spectroscopic methods, including NMR and mass spectrometry. Its well-defined structure and properties make it an excellent candidate for method development and calibration.

Chemical Reactions

As a reagent, 2,4,4-Trifluorobutan-1-amine hydrochloride is involved in numerous chemical reactions. It can act as a nucleophile or base in organic reactions, participating in processes such as substitution reactions, deprotection steps, and catalysis .

Life Science Research

In life sciences, this compound is utilized in the study of biological systems. It can be used to modify peptides and proteins, aiding in the study of their structure-function relationships. Additionally, it’s employed in the synthesis of small molecules for use as probes in biochemical assays.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

2,4,4-trifluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c5-3(2-8)1-4(6)7;/h3-4H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAMNWZIECUOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)F)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trifluorobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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